N-methyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-methyl-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the benzimidazole ring imparts significant stability and reactivity to the compound, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-benzo[d]imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-methyl-1H-benzo[d]imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazole-5-carboxamide
- N-methyl-1H-indole-3-carboxamide
- 1H-benzo[d]imidazole-2-carboxamide
Uniqueness
N-methyl-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methyl group at the N-1 position and carboxamide group at the C-5 position contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)6-2-3-7-8(4-6)12-5-11-7/h2-5H,1H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTHYBRRJAYOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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